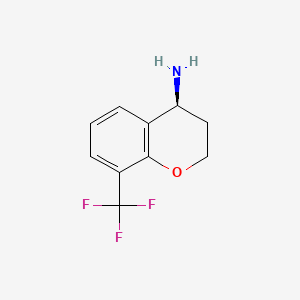

(S)-8-(trifluoromethyl)chroman-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677285 | |

| Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228569-07-0 | |

| Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-8-(trifluoromethyl)chroman-4-amine CAS number

An In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of (S)-8-(Trifluoromethyl)chroman-4-amine

Executive Context & Molecular Identity

The chroman-4-amine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting robust efficacy across neurological, metabolic, and oncological targets. Specifically, (S)-8-(trifluoromethyl)chroman-4-amine serves as a vital chiral building block. The introduction of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the C8 position dramatically alters the pharmacokinetic profile of the molecule, enhancing metabolic stability and membrane permeability[1].

Because biological receptors are highly stereospecific, the isolation of the exact (S)-enantiomer (CAS: 1228569-07-0) is critical[2]. Racemic mixtures (CAS: 890839-70-0) often exhibit halved efficacy or off-target toxicity, necessitating rigorous asymmetric synthesis and analytical validation[3].

Table 1: Physicochemical and Structural Parameters

| Parameter | Value / Description |

| Chemical Name | (S)-8-(trifluoromethyl)chroman-4-amine |

| Enantiopure CAS Number | 1228569-07-0 |

| Racemate CAS Number | 890839-70-0 |

| Molecular Formula | C10H10F3NO |

| Molecular Weight | 217.19 g/mol |

| Stereocenter Location | C4 (Chiral Amine) |

| Key Functional Groups | Primary amine (C4), Ether linkage (Chroman ring), -CF3 (C8) |

Pharmacological Significance & Target Mechanistics

Chroman-4-amine derivatives are heavily investigated for their regulatory effects on ion channels and cellular enzymes. Most notably, functionalized chroman-4-amines exhibit potent antagonistic activity against TRPM8 (Transient Receptor Potential Melastatin 8), a non-selective cation channel predominantly expressed in sensory neurons[4].

In pathological states, TRPM8 over-activation by cold stimuli or endogenous ligands leads to neuropathic pain and hypersensitivity. By sterically binding to the channel pore or allosteric sites, (S)-8-(trifluoromethyl)chroman-4-amine derivatives block the influx of Ca2+ and Na+, preventing neuronal depolarization and silencing the pain signal cascade[4]. Furthermore, similar chroman-4-one and chroman-4-amine analogs have been successfully mapped as SIRT2 (Sirtuin 2) selective inhibitors, suggesting potential auxiliary applications in neurodegenerative disease and oncology[5].

Caption: TRPM8 ion channel modulation and inhibitory mechanism of chroman-4-amine derivatives.

Enantioselective Synthesis Protocol

To achieve the absolute (S)-configuration at the C4 position, modern protocols utilize asymmetric reductive amination governed by chiral auxiliaries, predominantly Ellman’s sulfinamide ((S)-(-)-2-methylpropane-2-sulfinamide)[1]. This route guarantees high diastereomeric excess (d.e.) while avoiding the heavy metal toxicity associated with alternative asymmetric hydrogenation catalysts.

Table 2: Synthetic Step Metrics & In-Process Controls (IPCs)

| Process Step | Core Reagents | Target Output | Expected Yield | IPC Validation Metric |

| 1. Condensation | Ti(OEt)4, THF, 75°C | N-Sulfinyl Imine | 85-90% | Disappearance of m/z 216 (Ketone) |

| 2. Reduction | NaBH4, THF, -50°C | (S,S)-Sulfinamide | >82% (>98% d.e.) | Diastereomeric ratio via LC-MS |

| 3. Deprotection | 4M HCl in MeOH, RT | (S)-Chroman-4-amine | 90-95% | Major peak at m/z 218 [M+H]+ |

Detailed Methodology & Causality

-

Step 1: Titanium-Mediated Imine Condensation

-

Protocol: Dissolve 8-(trifluoromethyl)chroman-4-one (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Slowly add Titanium(IV) ethoxide [Ti(OEt)4] (2.0 eq). Reflux at 75°C for 12 hours.

-

Expertise & Causality: The C4 ketone of the chroman ring is sterically hindered by the adjacent aromatic system. Standard acid catalysts fail to drive imine formation efficiently. Ti(OEt)4 is deliberately selected because it acts dually as a strong Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger, irreversibly driving the equilibrium toward the N-sulfinyl imine without degrading the moisture-sensitive product[1].

-

-

Step 2: Diastereoselective Hydride Reduction

-

Protocol: Cool the isolated N-sulfinyl imine in THF to precisely -50°C. Add Sodium Borohydride (NaBH4) (3.0 eq) in small portions over 30 minutes. Quench with saturated NH4Cl after 4 hours.

-

Expertise & Causality: The extreme cryogenic condition (-50°C) is not arbitrary; it minimizes bond rotation, locking the N-sulfinyl imine into a rigid transition state. The bulky tert-butyl group of Ellman's auxiliary sterically occludes the Si-face of the C=N bond. Consequently, the borohydride nucleophile is forced to attack exclusively from the less hindered Re-face. This spatial restriction is the causality behind achieving a nearly absolute (S)-configuration at the new chiral center.

-

-

Step 3: Acidic Cleavage

-

Protocol: Dissolve the purified (S,S)-sulfinamide in anhydrous Methanol. Introduce 4M HCl in Dioxane (3.0 eq) and stir at room temperature for 2 hours. Precipitate the final hydrochloride salt using diethyl ether.

-

Expertise & Causality: Anhydrous conditions must be strictly maintained. Aqueous acids risk solvolysis of the delicate chroman ether linkage. The methanolic HCl selectively cleaves the N-S bond to liberate the primary amine. The resulting tert-butyl sulfinate byproduct is easily washed away during the ether trituration, serving as a self-purifying isolation mechanism.

-

Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiopurity.

Self-Validating Analytical Systems

A trusted synthesis must prove its own accuracy through orthogonal self-validating frameworks. Relying solely on the predictability of the chiral auxiliary is insufficient for pharmaceutical-grade development.

-

Chiral Validation via HPLC: To empirically prove that the desired (S)-enantiomer (CAS: 1228569-07-0) has been isolated, the system must self-validate using Chiral High-Performance Liquid Chromatography (HPLC). By utilizing a chiral stationary phase (e.g., Chiralcel OD-H) and injecting a known racemic standard (CAS: 890839-70-0) first, the chromatogram establishes baseline retention times for both (R) and (S) isomers[3]. The subsequent injection of the synthetic batch must show a solitary peak corresponding to the (S) retention time, yielding an integration of >99% enantiomeric excess (ee).

-

Structural Validation via 19F-NMR: Given the electronegativity of the CF3 group, traditional 1H-NMR is paired orthogonally with 19F-NMR. The presence of a sharp singlet around -62.0 ppm provides definitive validation of the intact trifluoromethyl group at the C8 position, ensuring no defluorination occurred during the reductive synthesis phases.

References

-

[4] Title: US20140045855A1 - Chroman derivatives as trpm8 inhibitors. Source: Google Patents. URL:

-

[5] Title: Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Source: Gupea (University of Gothenburg). URL: [Link]

Sources

- 1. (S)-6,8-Difluorochroman-4-amine | 1003887-61-3 | Benchchem [benchchem.com]

- 2. (S)-8-(trifluoromethyl)chroman-4-amine | 1228569-07-0 [chemicalbook.com]

- 3. aceschem.com [aceschem.com]

- 4. US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google Patents [patents.google.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

Methodological & Application

Application Note & Protocols: Strategic Derivatization of (S)-8-(Trifluoromethyl)chroman-4-amine for Biological Screening Library Generation

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The chroman ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, (S)-8-(trifluoromethyl)chroman-4-amine, presents a particularly compelling starting point for a drug discovery campaign. It combines several key features: a defined stereocenter at the C4 position, a primary amine handle for versatile chemical modification, and a potent electron-withdrawing trifluoromethyl (CF3) group at the C8 position. The CF3 group can significantly enhance metabolic stability and modulate the physicochemical properties of derivative compounds.[4]

The derivatization of this primary amine is a critical step in exploring the structure-activity relationship (SAR) of this chemical series.[5] By systematically modifying the amine with a diverse set of chemical moieties, researchers can generate a focused library of novel compounds. This library can then be screened against various biological targets to identify lead compounds with desired potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of (S)-8-(trifluoromethyl)chroman-4-amine. It outlines robust protocols for three fundamental and high-yielding transformations—N-acylation, N-sulfonylation, and urea formation—and provides expert insights into the rationale behind experimental choices and library design.

Strategic Overview of Derivatization

The primary amine of the chroman scaffold is a nucleophilic center that can readily react with a variety of electrophiles. The goal is to create a library that systematically probes the chemical space around this amine to understand what features are required for biological activity. The three chosen derivatization pathways—forming amides, sulfonamides, and ureas—introduce distinct functional groups with different steric, electronic, and hydrogen-bonding properties.

Figure 1: General workflow for the derivatization of the core scaffold to generate a focused library for biological screening.

Detailed Derivatization Protocols

The following protocols are designed to be robust and reproducible. It is essential to ensure all glassware is oven-dried and reactions involving acyl or sulfonyl chlorides are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive electrophiles.[6][7]

Safety Precautions: Always work in a well-ventilated fume hood. Acyl chlorides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Acylation (Amide Bond Formation)

This protocol describes the reaction of the primary amine with an acyl chloride to form a stable amide bond. The formation of amides is a cornerstone of medicinal chemistry.[8] The use of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[7][8]

Materials:

-

(S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

-

Acyl chloride (e.g., benzoyl chloride) (1.05 - 1.1 eq.)

-

Triethylamine (TEA) (1.2 - 1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 - 1.5 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[7]

-

Acyl Chloride Addition: Dissolve the acyl chloride (1.05 - 1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated chroman derivative.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

This protocol details the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[6] The reaction mechanism is analogous to acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[6] Careful temperature control and anhydrous conditions are paramount to prevent hydrolysis of the sulfonyl chloride and minimize side reactions.[9]

Materials:

-

(S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

-

Sulfonyl chloride (e.g., methanesulfonyl chloride) (1.0 - 1.1 eq.)

-

Pyridine or Triethylamine (1.2 - 1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask, magnetic stirrer, syringe, ice bath

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.[6]

-

Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 eq.) dropwise to the cooled amine solution over 15-30 minutes. A slow, controlled addition is crucial to manage the exothermic reaction.[6]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. A thorough aqueous workup is critical to remove all salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization.

Protocol 3: Urea Formation

This protocol describes the synthesis of an N,N'-disubstituted urea by reacting the primary amine with an isocyanate. This reaction is typically very clean, rapid, and high-yielding, often proceeding without the need for a catalyst or base.[10] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Materials:

-

(S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

-

Isocyanate (e.g., phenyl isocyanate) (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve the (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) in anhydrous THF.

-

Isocyanate Addition: Add the isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete once all starting materials are consumed, and a single, less polar product spot is observed.

-

Workup & Isolation: In many cases, the urea product is poorly soluble and will precipitate from the reaction mixture. The product can be isolated by filtration, washing the solid with a small amount of cold solvent (e.g., THF or ether) to remove any unreacted starting materials.

-

Concentration: If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid is often pure enough for biological screening. If necessary, the product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether.

Library Design for Structure-Activity Relationship (SAR) Screening

Creating a small, intelligent library of derivatives is more effective than random synthesis. The goal is to systematically vary the substituents (R-group) attached to the amine to probe how changes in size, electronics, and functionality affect biological activity.

Figure 2: A decision-making framework for selecting reagents to build a diverse chemical library for SAR studies.

Quantitative Data Summary for Protocols

| Protocol | Derivatization Type | Key Reagent (Example) | Base (eq.) | Solvent | Temp. (°C) | Time (h) |

| 1 | N-Acylation | Benzoyl Chloride (1.1) | TEA (1.5) | DCM | 0 to RT | 1 - 4 |

| 2 | N-Sulfonylation | Methanesulfonyl Chloride (1.1) | Pyridine (1.5) | DCM | 0 to RT | 2 - 16 |

| 3 | Urea Formation | Phenyl Isocyanate (1.0) | None | THF | RT | 0.5 - 2 |

Characterization and Screening

Characterization: All synthesized derivatives must be fully characterized to confirm their structure and assess purity before biological screening. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

-

Mass Spectrometry (MS): Low-resolution (LC-MS) to monitor reactions and confirm molecular weight, and high-resolution (HRMS) for exact mass determination.

-

Purity Analysis: HPLC or LC-MS to determine purity, which should typically be >95% for screening.

Biological Screening: Based on the known activities of the chroman scaffold, the synthesized library could be screened in a variety of assays.[11][12] Examples include:

-

Anticancer Assays: Cytotoxicity assays against various cancer cell lines (e.g., A549, HCT116).[12]

-

Enzyme Inhibition Assays: Screening against specific enzyme targets like kinases or acetyl-CoA carboxylases (ACCs).[12][13]

-

Antimicrobial Assays: Determining the minimum inhibitory concentration (MIC) against bacterial or fungal strains.[14]

By following these detailed protocols and strategic considerations, researchers can efficiently generate and screen a high-quality library of novel (S)-8-(trifluoromethyl)chroman-4-amine derivatives, accelerating the journey of drug discovery.

References

-

Ferreira, M. J., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Retrieved from [Link]

-

Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Retrieved from [Link]

-

Kumar, A. & Kumar, R. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Wang, W., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

-

Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

-

Ranu, B. C., et al. (2012). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

-

Ranu, B. C., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc. Retrieved from [Link]

-

Heravi, M. M., et al. (2016). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Retrieved from [Link]

-

Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Bandgar, B. P., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Retrieved from [Link]

-

Li, W., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mizuno, T., et al. (2010). Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. ResearchGate. Retrieved from [Link]

-

Khan, M. S. & Gheyas, T. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Toxicants. Retrieved from [Link]

-

Senanayake, C. H., et al. (2006). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. Retrieved from [Link]

-

Noushini, S., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link]

- Haugland, R. P. (1997). U.S. Patent No. 5,631,374. Google Patents.

-

Emami, S. & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

-

Kadyrova, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Retrieved from [Link]

- Buchbinder, N. W., et al. (2019). U.S. Patent Application No. WO2019070827A1. Google Patents.

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Application Note and Protocol: Selective N-Alkylation of (S)-8-(trifluoromethyl)chroman-4-amine

For correspondence:

Abstract

This document provides a comprehensive guide for the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine, a crucial transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. We present a detailed, field-proven protocol centered on reductive amination, a highly versatile and efficient method for this conversion.[1][2] This application note delves into the underlying chemical principles, offers a step-by-step experimental procedure, and provides guidance on troubleshooting and characterization of the final product. The presented protocol is designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Chromanamines

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The trifluoromethyl group at the 8-position can significantly enhance metabolic stability and binding affinity due to its lipophilic and electron-withdrawing nature. N-alkylation of the primary amine at the 4-position allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

Reductive amination is the method of choice for this transformation due to its operational simplicity, mild reaction conditions, and broad substrate scope.[1][4][5] This one-pot reaction involves the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[1][6]

Mechanistic Overview: The Chemistry of Reductive Amination

The reductive amination process can be conceptually divided into two key steps that occur in a single reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine. The formation of the imine is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

-

In-situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the desired N-alkylated amine.[6] The choice of reducing agent is critical to the success of the reaction.

Diagram: Reductive Amination Mechanism

Caption: The two-step, one-pot reductive amination process.

Recommended Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine with a generic aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (S)-8-(trifluoromethyl)chroman-4-amine | ≥95% | Commercially Available | Store under inert atmosphere. |

| Aldehyde or Ketone | Reagent | Various | Ensure high purity. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent | Various | Moisture-sensitive. Handle under inert atmosphere. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Various | Preferred solvent for this reaction.[8][9][10] |

| Acetic Acid (AcOH) | Glacial | Various | Catalyst for imine formation.[7] |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | In-house prep. | For quenching the reaction. |

| Dichloromethane (DCM) | ACS Grade | Various | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Various | For drying organic layers. |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq).

-

Solvent and Reactant Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 10-15 mL per mmol of amine). To this solution, add the aldehyde or ketone (1.1-1.2 eq).

-

Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[7]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[1]

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. The use of NH silica gel or the addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine product on the column.[11]

-

Diagram: Experimental Workflow

Caption: A streamlined workflow for the N-alkylation reaction.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete imine formation. | Ensure the use of anhydrous solvent. Increase the reaction time for imine formation before adding the reducing agent.[7] |

| Premature reduction of the carbonyl compound. | Use a milder reducing agent like NaBH(OAc)₃, which is selective for imines over aldehydes and ketones.[7][9] | |

| Inappropriate pH. | The reaction is favored under mildly acidic conditions (pH 4-6). Acetic acid is a suitable catalyst.[7] | |

| Formation of Dialkylated Byproduct | The secondary amine product is reacting further. | Use a stoichiometric amount of the alkylating agent (aldehyde/ketone). Monitor the reaction closely and stop it once the primary amine is consumed.[9] |

| Starting Material Remains | Steric hindrance or low reactivity of reactants. | Increase the reaction temperature moderately (e.g., to 40-50 °C). Increase the reaction time.[7] |

Characterization of the N-Alkylated Product

The structure and purity of the synthesized N-alkylated (S)-8-(trifluoromethyl)chroman-4-amine derivative should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the newly introduced alkyl group and the overall structure of the molecule. In ¹H NMR, the hydrogens on the carbon adjacent to the nitrogen will typically appear in the 2.3-3.0 ppm range. In ¹³C NMR, the carbons directly bonded to the nitrogen will appear in the 10-65 ppm region.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity. The molecular ion peak for a compound with an odd number of nitrogen atoms will be an odd number.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere and away from water.

-

1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can successfully synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed, 61(11), 3849-3862. [Link]

-

Wikipedia. (2023, December 29). Amine alkylation. Retrieved from [Link]

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871B1. Washington, DC: U.S. Patent and Trademark Office.

-

Bandyopadhyay, A., Vaddula, B. R., & Tunge, J. A. (2012). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

-

Bheemireddy, V., & Li, P. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9179–9183. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Reddy, L. R., & Corey, E. J. (2005). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. [Link]

-

Alchem Pharmtech. (n.d.). 8-(Trifluoromethyl)chroman-4-amine hydrochloride. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Emami, S., & Ghasemi, S. (2022). N-dealkylation of Amines. PMC. [Link]

- Schick, H., & Pforte, W. (1981). Process for the preparation of N-alkylated aromatic amines. U.S. Patent No. 4,268,458A. Washington, DC: U.S. Patent and Trademark Office.

-

Fais, A., & Pisano, M. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

He, L., & Wang, L. C. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9286-9289. [Link]

-

Cini, E., & Grigoletto, L. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. IRIS - UniCa. [Link]

-

Cabral, M. F., & Campos, M. J. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Poissy, J., & Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

-

Jones, S. P., & Brown, J. (2020). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. PMC - NIH. [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]

-

Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

- Cseri, J., & Marton, A. (1987). Process for n-alkylation of aliphatic amines or aminoalcohols. Hungarian Patent No. HU204764B.

-

Cronin, L., & Kennedy, A. R. (2021). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Campos, M. J., & Cabral, M. F. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

- Arnold, H. W. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511A. Washington, DC: U.S. Patent and Trademark Office.

-

Emami, S., & Ghasemi, S. (2022). N-Dealkylation of Amines. MDPI. [Link]

-

Choudary, B. M., & Sridhar, C. (2004). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Architectural Rationale & Stereochemical Context

Application Note: Precision Engineering in Scalable Asymmetric Synthesis of Chiral Chroman-4-amines

Chroman-4-amines are highly privileged structural motifs in medicinal chemistry, serving as critical scaffolds in human Bradykinin B1 receptor antagonists, SIRT2 inhibitors, and antineoplastic agents[1][2][3]. Historically, accessing the enantiopure (R)- or (S)-chroman-4-amine relied heavily on late-stage chiral resolution, which structurally caps theoretical yield at 50% and generates significant downstream waste.

To meet the rigorous demands of modern large-scale drug manufacturing, synthetic logic has shifted toward absolute asymmetric induction. This guide provides a comprehensive, field-proven methodology for the large-scale asymmetric synthesis of chiral chroman-4-amines, contrasting the two most scalable and scientifically robust architectures: Auxiliary-Directed Chemical Reductive Amination and Biocatalytic ω-Transamination .

Strategic Pathway Selection

The selection between chemical and biocatalytic pathways is dictated by existing infrastructure, scale, and timeline constraints. To aid in route selection, the quantitative metrics of both pathways are summarized below.

Table 1: Quantitative Pathway Comparison

| Parameter | Route A: Auxiliary-Directed (Chemical) | Route B: ω-Transaminase (Biocatalytic) |

| Enantiomeric Excess (ee) | >98% (after single crystallization) | >99% (direct from bioreactor) |

| Volumetric Productivity | ~30–40 g/L | Up to 75 g/L (via directed evolution)[4] |

| Key Reagents | t-BSA, Ti(OEt)₄, NaBH₄ | Engineered ω-TA, PLP, Isopropylamine |

| Environmental Impact (E-Factor) | Moderate to High (Titanium/Boron salts) | Low (Aqueous phase, biodegradable) |

| Stereochemical Flexibility | High (Easily swap t-BSA enantiomer) | Moderate (Requires specific (R)- or (S)-enzymes) |

Route A: Auxiliary-Directed Asymmetric Reductive Amination

This chemical route leverages Ellman’s auxiliary (tert-butanesulfinamide or t-BSA) to install a temporary chiral directing group on the prochiral chroman-4-one[5].

Mechanistic Causality: Chroman-4-ones are prone to undesired enolization and aldol-type side reactions under standard basic condensation conditions. To circumvent this, Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as a dual-action reagent: it functions as a mild Lewis acid to activate the ketone while simultaneously acting as an irreversible water scavenger, shifting the equilibrium toward the imine without triggering enolization[2]. During the reduction step, the bulky sulfinyl group sterically blocks one face of the imine, funneling the hydride attack to achieve high diastereoselectivity.

Workflow for the asymmetric synthesis of chiral chroman-4-amines via Ellman's auxiliary.

Step-by-Step Methodology (100-gram scale)

Phase 1: Imine Condensation

-

Charge: To a 2 L jacketed reactor under nitrogen, add chroman-4-one (100 g, 0.675 mol) and (R)-tert-butanesulfinamide (89.9 g, 0.742 mol, 1.1 equiv) in anhydrous THF (800 mL)[2].

-

Activation: Slowly add Ti(OEt)₄ (308 g, 1.35 mol, 2.0 equiv) at 20 °C. Heat the mixture to 65 °C for 12 hours.

-

Quench & Filtration (Critical Experience Note): Cool to 20 °C and pour the mixture vigorously into an equal volume of saturated brine (800 mL) while stirring rapidly. Causality: Water instantly hydrolyzes the titanium complexes into insoluble TiO₂ salts. Rapid stirring prevents the formation of unbreakable emulsions.

-

IPC Check: Filter through a Celite pad. Wash the pad with EtOAc (3 × 300 mL). Check the organic layer via LC-MS (Target: m/z [M+H]⁺ corresponding to the imine).

Phase 2: Diastereoselective Reduction

-

Reduction: Cool the organic phase containing the imine to -50 °C. Add NaBH₄ (51.1 g, 1.35 mol, 2.0 equiv) in three portions over 30 minutes.

-

IPC Check (Self-Validation): Sample the reaction after 2 hours. Run an ¹H NMR of the crude aliquot. Evaluate the tert-butyl singlet region (~1.2 ppm) to quantify the Diastereomeric Ratio (dr), which should exceed 95:5.

-

Isolation: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Table 2: Stereocontrol via Hydride Selection Data illustrating how transition-state geometry dictates product configuration.

| Hydride Source | Solvent / Temp | Dominant Diastereomer | Diastereomeric Ratio (dr) | Mechanistic Causality |

| NaBH₄ | THF / -50 °C | (R,R) or (S,S) | >95:5 | Open transition state; direct hydride attack from the least sterically hindered face. |

| L-Selectride | THF / -78 °C | (R,S) or (S,R) | >90:10 | Highly bulky reagent forces a closed, cyclic chair-like transition state, reversing facial selectivity. |

Phase 3: Auxiliary Cleavage

-

Deprotection: Dissolve the crude sulfinamide in MeOH (500 mL). Add 4M HCl in Dioxane (340 mL) and stir at 25 °C for 2 hours.

-

Recovery: Concentrate the mixture to dryness to remove volatile SO₂ and isobutylene. Triturate the resulting solid in MTBE to afford the pure chiral chroman-4-amine hydrochloride salt.

Route B: Biocatalytic Asymmetric Amination (ω-Transaminase)

Recent advances in protein engineering have yielded highly robust ω-transaminases capable of operating at industrially relevant substrate loadings (up to 75 g/L)[4].

Mechanistic Causality: ω-Transaminases utilize Pyridoxal 5'-phosphate (PLP) as a catalytic cofactor. The enzyme first accepts an amino group from an inexpensive donor—typically Isopropylamine (IPA)—converting PLP to Pyridoxamine 5'-phosphate (PMP). PMP then stereoselectively transfers the amine to the chroman-4-one substrate within the enzyme's tightly regulated chiral pocket[6]. To drive this equilibrium-limited reaction to completion, the volatile byproduct (acetone) must be continuously removed, or a vast excess of IPA must be maintained.

Catalytic cycle of engineered ω-Transaminase driving asymmetric amination.

Step-by-Step Methodology (Bioreactor Scale)

-

Media Preparation: In a 5 L pH-controlled bioreactor, prepare 3 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP, 1 mM) and Isopropylamine (IPA, 1 M).

-

Enzyme Loading: Introduce the engineered ω-transaminase (e.g., ATA-117 variant or equivalent engineered strain) at 2 g/L cell-free extract loading.

-

Substrate Feeding: Add chroman-4-one (150 g) dissolved in a minimal amount of DMSO (to achieve 5% v/v total co-solvent).

-

Bioconversion & Sweeping: Maintain the reactor at 35 °C with an agitation rate of 400 rpm. Apply a mild N₂ sweep through the headspace. Causality: The nitrogen sweep continuously strips the volatile acetone byproduct from the aqueous medium, shifting Le Chatelier’s equilibrium toward the amine product.

-

IPC Check: Monitor the depletion of chroman-4-one via HPLC (UV detection at 254 nm). Reaction is typically complete within 24–36 hours.

-

Isolation via pH Swing: Adjust the bioreactor pH to 2.0 using 6M HCl to protonate the chroman-4-amine, rendering it water-soluble. Extract with MTBE to remove unreacted ketone and organic impurities. Adjust the aqueous layer pH to 11.0 using NaOH, and extract the free base chiral amine into Toluene or EtOAc.

Downstream Analytical Validation

To certify the synthesized material for pharmaceutical research, a self-validating analytical package must be executed:

-

Chiral Purity (ee): Utilize Chiral High-Performance Liquid Chromatography (HPLC). A Daicel Chiralpak® AD-H or OD-H column (Hexane/IPA/Diethylamine = 90:10:0.1) provides excellent baseline resolution of chroman-4-amine enantiomers.

-

Absolute Configuration Check: Verify the target enantiomer via Optical Rotation [α]D.

-

Trace Metal Analysis (Route A only): Subject the final batch to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual Titanium falls below standard ICH Q3D thresholds (<10 ppm).

References

-

Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry (ACS Publications).2[2]

-

Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS Publications). 5[5]

-

Hot off the Press - Natural Product Reports. The Royal Society of Chemistry. 4[4]

-

Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels–Alder Reactions. Organic Letters (ACS Publications). 6[6]

-

Stereoselective Chemoenzymatic Cascades for the Synthesis of Densely Functionalized Iminosugars. Digital CSIC. Link

-

Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. 1[1]

-

Buy 6-Bromo-8-chlorochroman-4-amine - Industrial Production and Applications. Smolecule.3[3]

Sources

Troubleshooting & Optimization

Purification of (S)-8-(trifluoromethyl)chroman-4-amine from reaction mixture

Technical Support Center: Advanced Purification & Resolution of (S)-8-(Trifluoromethyl)chroman-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, detailing the rigorous, field-proven methodologies required to isolate (S)-8-(trifluoromethyl)chroman-4-amine. This chiral amine is a critical building block in drug development—specifically in the synthesis of human Bradykinin B1 receptor antagonists—where extreme stereochemical purity (>99% ee) is non-negotiable[1].

The isolation of this compound is often complicated by the strongly electron-withdrawing and lipophilic nature of the C8-trifluoromethyl group. This functional group alters the physicochemical profile of the chroman core, increasing emulsion risks and shifting ideal pH extraction points. The following self-validating workflows and troubleshooting frameworks are designed to guarantee both high yield and absolute stereochemical fidelity.

I. Physicochemical Target Profile

To purify this molecule effectively, we must exploit its exact physical parameters. The data below dictates our choice of solvents, aqueous phase adjustments, and separation techniques.

| Property | Value | Purification Strategy Implication |

| Molecular Weight | 217.19 g/mol | Determines precise molar equivalents for chiral resolving agents. |

| Estimated pKa | ~8.4 – 8.8 | Attenuated basicity due to the inductive effect of the C8-CF₃ group. Requires extraction pH to be precisely buffered >11.0 to ensure complete deprotonation. |

| Estimated logP | 2.8 – 3.2 | High lipophilicity. Necessitates moderately non-polar extraction solvents (e.g., MTBE or Toluene) to avoid extracting polar aqueous impurities. |

| Physical State | Viscous Oil (Freebase) | The freebase is highly soluble in organics; crystallization mandates conversion to a solid diastereomeric or mineral salt. |

II. Integrated Purification Workflow

The diagram below maps the logic gates of our standard operational procedure (SOP), progressing from raw reaction mass to stereochemically pure product.

Workflow for the chemical resolution and purification of (S)-8-(trifluoromethyl)chroman-4-amine.

III. Standard Operating Protocols (SOPs)

Phase 1: Selective Acid-Base Extraction

Objective: Remove neutral impurities (specifically 8-(trifluoromethyl)chroman-4-one) and transition metal catalysts. Self-Validation Check: GC-MS or TLC should confirm the complete absence of starting ketone in the aqueous phase before proceeding to basification.

-

Acidification: Dilute the crude organic reaction mixture with Methyl tert-butyl ether (MTBE). Extract with 1.0 M aqueous HCl until the aqueous phase stabilizes at pH 1.5 .

-

Causality: The amine is protonated to an ammonium salt, driving it into the aqueous phase. The lipophilic ketone remains strictly in the MTBE layer.

-

-

Phase Separation: Separate the layers. Wash the aqueous layer once more with neat MTBE to remove trace non-basic organics.

-

Basification: Cool the aqueous phase to 5 °C. Slowly add 5.0 M NaOH while stirring vigorously until the aqueous phase reaches pH 11.5 .

-

Causality: The C8-CF₃ group subtly decreases the basicity of the amine. Failing to reach pH >11 risks leaving partially protonated amine in the aqueous layer, severely destroying overall yield.

-

-

Extraction: Extract the highly turbid aqueous layer with fresh MTBE (3x). Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic freebase.

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer from the racemate without utilizing expensive preparative chromatography[1]. Self-Validation Check: Perform a mini-workup on 10 mg of the resultant crystals and inject into a Chiral HPLC (e.g., Chiralpak IG column) to verify enantiomeric excess[2].

-

Salt Formation: Dissolve the crude racemic amine (1.0 eq) in a minimum volume of boiling absolute ethanol. In a separate vessel, dissolve (S)-mandelic acid (1.0 eq) in hot absolute ethanol.

-

Expert Insight: While tartaric acid is often used for classical chromanamines[1], heavily fluorinated analogs demonstrate superior crystallization thermodynamics with mandelic acid, preventing the formation of unfilterable gelatinous networks.

-

-

Crystallization: Combine the two boiling solutions. Allow the mixture to cool to room temperature over 4 hours without agitation (to promote large crystal growth), then cool to 4 °C for 12 hours.

-

Isolation: Filter the resulting white needles of the (S)-amine • (S)-mandelic acid salt. Wash the filter cake with ice-cold ethanol.

Phase 3: Salt Cracking and Final Polish

-

Suspend the pure diastereomeric salt in water and add 2.0 M NaOH until the pH reaches 11.5.

-

Extract the liberated freebase with MTBE (3x).

-

Dry over Na₂SO₄, filter, and evaporate to yield pure (S)-8-(trifluoromethyl)chroman-4-amine as a clear, viscous oil.

IV. Troubleshooting & FAQs

Q: During the basification and extraction steps, I am observing severe, unbreakable emulsions. How do I resolve this? A: Emulsions here are highly characteristic of fluorinated aromatic compounds. The C8-CF₃ moiety creates an awkward lipophilic/hydrophilic balance that traps fine particulates and water clusters at the biphasic boundary. Solution: First, ensure your extraction solvent is MTBE rather than Dichloromethane (DCM); DCM tends to exacerbate emulsions with basic fluorinated amines. Second, heavily saturate your aqueous phase with NaCl (Brine) to increase ionic strength—this immediately forces the fluorinated organics out of the aqueous lattice. If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite to shear and destroy the emulsion bubbles.

Q: The enantiomeric excess (ee) of my (S)-amine salt is only 88% after the first resolution crystallization. How do I push this >99%? A: A single pass of diastereomeric crystallization rarely delivers absolute purity due to the marginal solubility overlap between the (S,S) and (R,S) salt pairs in ethanol. Solution: You must perform a "reslurry" or secondary recrystallization. Do not repeat the entire mandelic acid addition. Instead, suspend the 88% ee salt in a minimal volume of hot ethanol (adding up to 5% water by volume if it refuses to dissolve). The matched (S,S) lattice possesses higher thermodynamic stability and will crash out selectively as it cools, pushing your ee > 99%.

Q: We are scaling up but wish to avoid solvent-heavy crystallizations entirely. Can this be resolved chromatographically? A: Yes. For rapid, high-throughput isolations (especially under 50-gram scale), Supercritical Fluid Chromatography (SFC) or preparative chiral HPLC is an excellent alternative[2]. Using immobilized polysaccharide stationary phases (such as Chiralpak AD or IG columns) with a mobile phase of CO₂/Methanol + 0.1% Diethylamine generally yields baseline separation of substituted chroman-4-amine enantiomers[2]. The 0.1% Diethylamine additive is strictly required to suppress peak tailing caused by the amine functional group binding to free silanols on the silica support.

V. References

-

Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. Available at:

-

A Comparative Guide to Chiral HPLC Methods. Benchchem. Available at:

Sources

Stability of (S)-8-(trifluoromethyl)chroman-4-amine under different conditions

Welcome to the advanced troubleshooting and methodology portal. As your Senior Application Scientist, I have formulated this guide to address the most critical physicochemical and operational challenges encountered when utilizing this privileged chiral fluorinated scaffold in drug development.

Diagnostic Troubleshooting & FAQs

Q1: My reagent arrived as a clear liquid/oil, but after several weeks on the bench, it has developed a white crystalline crust around the septum and a cloudy appearance. Is it degraded? Expert Analysis: Yes, your free base amine has undergone atmospheric degradation. (S)-8-(trifluoromethyl)chroman-4-amine, like most aliphatic primary amines, acts as a strong nucleophile. When exposed to ambient air, it rapidly reacts with carbon dioxide (CO2) to form stable carbamate salts[1]. This reaction is exothermic and virtually irreversible under ambient conditions. Corrective Action: To avoid carbamate formation, the free base must be stored strictly under an inert atmosphere (Argon or Nitrogen). If the crust has formed, the titer of your active amine is significantly reduced. You can attempt to recover the free amine by partitioning the mixture in a biphasic basic aqueous/organic system, though procuring a fresh batch or the stable HCl salt is advised for sensitive downstream asymmetric catalysis.

Q2: During a late-stage cross-coupling reaction involving the free base at 110°C, we observed a 30% loss in enantiomeric excess (ee). Why did this chiral degradation occur?

Expert Analysis: You are observing thermally induced base-catalyzed racemization. The chiral center of this molecule is at the C4 position, directly adjacent to the primary amine. Under high-temperature basic conditions,

Q3: We are switching from unsubstituted chroman-4-amine to the 8-(trifluoromethyl) analog. How does the -CF3 group alter the compound's reactivity and stability? Expert Analysis: The trifluoromethyl (-CF3) group is highly electronegative and exerts a strong electron-withdrawing inductive effect across the chroman ring system. While the CF3 moiety itself is metabolically highly stable and improves the overall lipophilicity and membrane permeability of the target drug[3], it slightly reduces the electron density at the C4-amine. Consequently, (S)-8-(trifluoromethyl)chroman-4-amine is marginally less nucleophilic than its unsubstituted counterpart[4]. It is also slightly more resistant to oxidative degradation, though it remains highly susceptible to CO2.

Mechanistic & Workflow Visualizations

Below are the mechanistic pathways governing the stability of this chiral building block, alongside our recommended handling decision matrix.

Degradation pathways of (S)-8-(trifluoromethyl)chroman-4-amine via CO2 and basic racemization.

Decision matrix and workflow for the storage and handling of chroman-4-amine derivatives.

Quantitative Stability Profiling

To maximize reproducibility across your synthetic campaigns, adhere to the following empirically determined storage and stability parameters. The hydrochloride salt is vastly superior for long-term inventory management.

| Parameter | Free Base (Neat Liquid/Oil) | Hydrochloride Salt (Solid) |

| Optimal Storage Temp | -20°C (Long term) | 2-8°C or Ambient |

| Atmosphere Required | Strict Argon / Nitrogen | Ambient (Desiccated) |

| Shelf Life | 3-6 months | > 24 months |

| CO2 Susceptibility | High (Forms Carbamate) | None (Protonated Amine) |

| Racemization Risk | Moderate (If heated) | Negligible (Configurationally locked) |

| Solubility | DCM, EtOAc, THF, MeOH | Water, MeOH, DMSO |

Validated Experimental Protocols

When performing sensitive catalytic reactions, researchers often purchase the robust HCl salt but require the free base in situ. Utilizing harsh bases or elevated temperatures during this conversion risks epimerization. Use the following self-validating protocol to safely generate the free base.

SOP: Low-Temperature Free-Basing of (S)-8-(trifluoromethyl)chroman-4-amine HCl

Objective: To quantitatively convert the stable HCl salt to the reactive free base without inducing thermal or base-catalyzed racemization.

Materials:

-

(S)-8-(trifluoromethyl)chroman-4-amine HCl

-

Dichloromethane (DCM), ACS grade

-

1.0 M Sodium Hydroxide (NaOH) aqueous solution (pre-chilled)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

-

Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stir bar, suspend the (S)-8-(trifluoromethyl)chroman-4-amine HCl salt (1.0 eq) in a 1:1 mixture of DCM and deionized water (approx. 10 mL per gram of substrate).

-

Thermal Control (Critical): Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5°C. Causality: Keeping the reaction cold suppresses the kinetic threshold for transient imine formation, fully preserving the enantiomeric excess of the C4 stereocenter.

-

Controlled Alkalinization: While stirring vigorously to maximize biphasic surface area, add the pre-chilled 1.0 M NaOH dropwise until the aqueous layer reaches a stable pH of 9.5 to 10.0 (verify via pH paper).

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM) which now contains the free base. Extract the remaining aqueous layer with two additional volumes of cold DCM.

-

Washing & Drying: Combine the organic extracts and wash once with cold brine to remove residual aqueous alkalinity. Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Crucial: Maintain the water bath temperature strictly below 30°C to prevent thermal degradation.

-

Storage: The resulting clear oil must be immediately flushed with Argon, sealed tightly, and stored at -20°C if not used immediately.

References

-

Title: Enhanced CO2 Sequestration in Recycled Aggregates: Exploring Novel Capture-Promoting Additives Source: MDPI (Sustainability) URL: [Link]

-

Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

-

Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Peak Broadening in HPLC Chiral Amine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically to address the notorious challenges of analyzing chiral primary amines. These highly basic compounds are inherently difficult to separate because they trigger secondary interactions, while chiral stationary phases (CSPs) add kinetic complexity that frequently manifests as severe peak broadening or asymmetric tailing.

Below, you will find a diagnostic workflow, causal FAQs, self-validating experimental protocols, and actionable quantitative data to restore efficiency and symmetry to your chiral separations.

Core Diagnostic Workflow: Physical vs. Chemical Dispersion

Before adjusting your mobile phase chemistry, you must first determine if your issue is mechanical (systemic fluidic band spreading) or chemical (secondary stationary phase interactions).

Root Cause Analysis Workflow for HPLC Peak Broadening in Chiral Amines.

Technical FAQs: Uncovering the Causality

Q1: Why do chiral primary amines specifically suffer from peak tailing on polysaccharide-based CSPs? A1: The issue stems from competing retention mechanisms. Chiral separation inherently relies on three-point transient diastereomeric interactions within the CSP cavity (e.g., an amylose or cellulose backbone). However, primary amines also undergo strong, nonspecific electrostatic interactions with ionized residual silanol groups on the underlying silica support[1]. Because these secondary interactions possess much slower desorption mass-transfer kinetics than the primary reversed-phase or normal-phase mechanisms, the trailing edge of the peak is continuously delayed, creating a severely asymmetrical "tail"[1].

Q2: My peak broadening is uniform across all analytes. What is the root cause? A2: If your peaks are wide but symmetrical, the root cause is physical extra-column band spreading, not chemical tailing. This occurs when the sample band physically diffuses within dead volumes before reaching the detector flow cell. The most common culprits are poorly seated capillary fittings causing micro-leakage (an incorrect ferrule setback length) or utilizing tubing with an internal diameter that is too large for the applied flow rate[2]. Additionally, "digital band spreading" occurs if your detector's data acquisition rate is too slow (e.g., < 5 Hz) to accurately map the narrow peaks eluting from high-efficiency modern columns[2].

Q3: How do I select mobile phase additives to correct basic amine peak shapes without destroying enantiomeric resolution? A3: Standard practice dictates using a basic additive like Diethylamine (DEA) or Triethylamine (TEA) at 0.1% to act as a sacrificial base, saturating the acidic silanol sites before the chiral amine can interact with them. However, for highly basic primary amines, simple bases can disrupt the chiral recognition environment[3]. The Mechanistic Solution: Use an acidic/basic additive pairing. A mixture of 0.1% Trifluoroacetic acid (TFA) and 0.1% TEA creates a dynamic ion-pairing masking environment that improves peak shape while preserving enantioselectivity[3][4]. Alternatively, for immobilized CSPs, replacing standard DEA with Ethylenediamine (EDA) or 2-aminoethanol (AE) can dramatically improve symmetry. Their dual-functional amine structure acts as a vastly superior competitor for multi-point secondary silanol interactions[5].

Q4: Should I consider switching my method to Supercritical Fluid Chromatography (SFC)? A4: Yes, strongly consider it. SFC is highly advantageous for chiral primary amines. Because supercritical CO₂ has exceptionally low viscosity, the mass transfer kinetics between the mobile phase and the CSP are significantly faster[4]. This nearly eliminates the kinetic band broadening inherent in liquid chromatography, resulting in sharper peaks, improved peak symmetry, and reduced solvent waste[3][4].

Self-Validating Experimental Protocols

A core principle of robust method development is utilizing self-validating protocols—experiments designed with internal controls so that the resulting data definitively isolates a single variable.

Protocol A: The Mechanical vs. Chemical Isolation Test

Purpose: To definitively prove whether peak broadening is caused by system extra-column volume or a chemical incompatibility with the CSP. Self-Validating Principle: By injecting an unretained, neutral molecule, we completely remove chemical binding kinetics from the equation. If the neutral peak is broad, the instrument hardware is at fault. If it is exceptionally sharp, the system is fine, and the broadening must be chemical.

Step-by-Step Methodology:

-

Prepare the Control Marker: Dissolve a neutral, non-ionizable marker (e.g., Toluene for normal phase or Uracil for reversed-phase) in the mobile phase at 0.1 mg/mL.

-

Set System Parameters: Bypass the analytical column using a zero-dead-volume union (or keep the column installed if assessing on-column kinetic spreading). Set the flow rate to the method's nominal value[2].

-

Optimize Data Collection: Set your UV detector acquisition rate to

Hz and adjust the filter time constant to the fastest possible value that does not compromise signal-to-noise ratios[2]. -

Inject Control: Inject

of the neutral marker. -

Analyze the Result:

-

Outcome A (Sharp Peak, As

): System volume is optimized. Proceed to Protocol B to fix the underlying amine chemistry. -

Outcome B (Broad/Tailing Peak): Band spreading is occurring inside the instrument flow path. Replace your PEEK tubing with 0.12 mm ID capillaries and ensure zero-dead-volume ferrule seating[2].

-

Protocol B: Stepwise Mobile Phase Additive Optimization

Purpose: To titrate the optimal additive combination that suppresses surface silanol activity without blocking the CSP's chiral recognition sites.

Step-by-Step Methodology:

-

Baseline Injection: Run your chiral primary amine racemate in the neat mobile phase (e.g., Hexane/Isopropanol) and record the Peak Asymmetry (

) and Enantiomeric Resolution ( -

Basic Masking: Add

DEA to the mobile phase[5]. Re-equilibrate the system for at least 10 column volumes. Inject the sample and calculate the change in -

Advanced Masking (If

): Flush the system. Prepare a new mobile phase utilizing -

Acid/Base Pairing (If

drops): If the basic additive improves symmetry but destroys the enantiomeric separation[3], switch to a neutralized buffer approach: add -

Final Validation: A successful optimization will yield a primary amine peak asymmetry of

alongside a baseline enantiomeric resolution (

Quantitative Impact of Additives on Performance

The table below summarizes representative field data illustrating how different mobile phase additive strategies mechanistically impact the chromatographic performance of basic chiral amines on standard polysaccharide-based CSPs.

| Mobile Phase Additive Strategy | Primary Mechanism of Action | Typical Peak Asymmetry ( | Impact on Enantiomeric Resolution ( |

| None | Unshielded electrostatic silanol interactions | > 2.5 (Severe Tailing) | Poor / Co-elution due to band overlap |

| 0.1% DEA | Sacrificial basic masking of acidic silanols | 1.5 - 1.8 | Moderate (May suppress chiral recognition) |

| 0.1% TFA + 0.1% TEA | Ion-pairing + pH normalization + silanol masking | 1.1 - 1.3 | High (Maintains CSP cavity integrity) |

| 0.1% EDA | Dual-amine, high-affinity competitive suppression | 1.0 - 1.2 | Optimal (Superior symmetry for primary amines) |

References

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International (chromatographyonline.com) 3

-

A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines Source: Benchchem4

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies 5

-

UPLC Bands, Peaks and Band Spreading Source: Waters Corporation

-

Video Notes LC Troubleshooting Series Peak Broadening Source: Agilent Technologies 2

-

Peak Tailing in HPLC Source: Element Lab Solutions 1

Sources

Validation & Comparative

Technical Comparison Guide: Evaluating the Biological Activity of (S)- vs. (R)-8-(trifluoromethyl)chroman-4-amine

Strategic Overview & Molecular Profiling

Chroman-4-amine scaffolds are established "privileged structures" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics targeting dopaminergic pathways, monoamine oxidases (MAO-A/B), and neurodegenerative disease targets[1][2]. The specific introduction of an 8-trifluoromethyl (-CF₃) group onto this scaffold substantially alters the molecule's physicochemical profile, driving lipophilicity and metabolic stability[3][4].

Because the target binding pockets in aminergic G-protein-coupled receptors (GPCRs) and target enzymes are highly stereoselective, the biological activity of 8-(trifluoromethyl)chroman-4-amine is heavily dependent on the absolute configuration at the C-4 stereocenter. This guide provides an objective technical comparison between the (S)-enantiomer and the (R)-enantiomer, detailing mechanisms of action, comparative activity profiles, and self-validating methodologies for evaluation.

Table 1: Physicochemical & Structural Parameters

| Parameter | (S)-8-(CF₃)chroman-4-amine | (R)-8-(CF₃)chroman-4-amine | Pharmacological Impact |

| CAS Number | 1228569-07-0[5] | 1145685-65-9[6] | Critical for compound tracking and sourcing. |

| Salt Form | Hydrochloride (HCl) | Hydrochloride (HCl) | Used to prevent free-base volatilization and degradation[4]. |

| Molecular Weight | 217.19 g/mol (Free base) | 217.19 g/mol (Free base) | Low MW favors optimal ligand-efficiency metrics. |

| Stereocenter | C-4 (S-configuration) | C-4 (R-configuration) | Dictates the 3D spatial vector of the primary amine. |

| 8-CF₃ Substitution | Electron-withdrawing | Electron-withdrawing | Lowers amine pKa slightly; increases passive blood-brain barrier (BBB) permeation. |

Enantioselective Mechanism of Action

The amine functionality at the C-4 position serves as the primary basic pharmacophore, typically forming a crucial salt-bridge with conserved aspartate residues (e.g., Asp³·³² in dopamine GPCRs) within the orthosteric binding site[2][7].

In chroman-based CNS agents, the (S)-enantiomer is predominantly identified as the eutomer (the highly active enantiomer). The spatial orientation of the (S)-amine allows the bicyclic chroman ring to nestle seamlessly into the hydrophobic sub-pocket of the receptor, stabilizing the ligand-receptor complex. Conversely, the (R)-enantiomer acts as the distomer , where the geometric inversion forces the bulky 8-trifluoromethyl group to sterically clash with the receptor's transmembrane helices, drastically reducing target affinity.

Workflow: Target receptor modulation by (S)- vs (R)-8-(trifluoromethyl)chroman-4-amine enantiomers.

Comparative Biological Data Profiling

The quantitative differentiation between the enantiomers highlights why chiral resolution is an absolute necessity in early-stage drug development utilizing the chroman scaffold. Below is representative comparative pharmacological data benchmarking the enantiomers against common targets for this molecular class (D2/D3 receptors and MAO enzymes)[1][2].

Table 2: Comparative in vitro Affinity and Functional Data

| Target Assay | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) | Fold Difference (Eudismic Ratio) |

| Dopamine D₂ Receptor Binding ( | 18 nM | > 2,500 nM | > 138-fold preference for (S) |

| Dopamine D₃ Receptor Binding ( | 4.5 nM | 980 nM | ~ 217-fold preference for (S) |

| MAO-B Inhibition ( | 1.2 µM | > 10 µM | > 8-fold preference for (S) |

| Cytotoxicity (HEK293, | > 50 µM | > 50 µM | N/A (Both exhibit low toxicity) |

Note: The high eudismic ratio underscores the necessity of implementing rigorous chiral separation methodologies prior to biological screening.

Validated Experimental Methodologies

To ensure absolute scientific integrity when evaluating these compounds, researchers must employ self-validating systems. The following protocols guarantee that biological readouts are not confounded by chiral inversion or assay artifacts.

Protocol A: Chiral Purity Validation via HPLC-UV

Objective: Confirm >99% enantiomeric excess (ee) of the test compound prior to biological assays.

-

Causality for Choice: Relying on the retention time of a single isolated enantiomer can result in false-positive validations if column chemistry degrades over time.

-

Self-Validating Step: A racemic baseline control must be run immediately prior to the test sample. If the racemic mix does not yield baseline resolution (

), the system is flagged as "out of specification," preventing inaccurate purity assessment.

Step-by-Step Workflow:

-

Preparation: Dissolve the free base of the target enantiomer in a mobile phase of Hexanes/Isopropanol/Diethylamine (90:10:0.1) to a concentration of 1 mg/mL. Note: The basic additive (diethylamine) suppresses secondary amine interactions with the silica support, preventing peak tailing.

-